molecular formula C26H40O4 B13431812 (5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid

(5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid

Cat. No.: B13431812
M. Wt: 416.6 g/mol
InChI Key: OCZIOLLYUOEAQJ-ZOWSFIAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid is a synthetic bile acid derivative Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid typically involves multiple steps, starting from cholic acid. The process includes selective oxidation, esterification, and hydrolysis reactions. Specific reagents and catalysts, such as oxidizing agents and acid catalysts, are employed to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.

    Reduction: Reduction to less oxidized forms using agents like sodium borohydride.

    Substitution: Reactions where functional groups are replaced by others, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acid catalysts for esterification). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized bile acid derivatives, while reduction may produce less oxidized forms.

Scientific Research Applications

(5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid has several scientific research applications:

    Chemistry: Used as a model compound to study bile acid chemistry and reactions.

    Biology: Investigated for its role in cellular processes and interactions with biological membranes.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery agent or in the treatment of liver diseases.

    Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid involves its interaction with bile acid receptors and transporters in the body. It may modulate the activity of enzymes involved in bile acid metabolism and influence cellular signaling pathways. The compound’s effects are mediated through its binding to specific molecular targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: A primary bile acid with similar structural features but different functional groups.

    Chenodeoxycholic Acid: Another primary bile acid with distinct biological activities.

    Deoxycholic Acid: A secondary bile acid formed from the bacterial metabolism of primary bile acids.

Uniqueness

(5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications may enhance its stability, solubility, and interaction with biological targets compared to other bile acids.

Properties

Molecular Formula

C26H40O4

Molecular Weight

416.6 g/mol

IUPAC Name

(4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C26H40O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15,17-21,23H,5-14H2,1-4H3,(H,28,29)/t15-,17-,18-,19+,20+,21+,23+,25-,26-/m1/s1

InChI Key

OCZIOLLYUOEAQJ-ZOWSFIAQSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]2CC(=O)CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C

Canonical SMILES

CCC1C2CC(=O)CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C

Origin of Product

United States

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